4-Vinylbenzyl acetate

Description

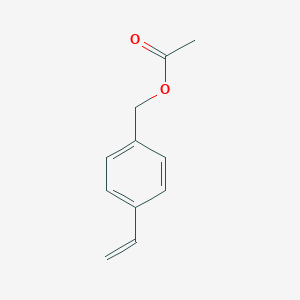

Structure

3D Structure

Properties

IUPAC Name |

(4-ethenylphenyl)methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-3-10-4-6-11(7-5-10)8-13-9(2)12/h3-7H,1,8H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEIKPUSDAWATBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1=CC=C(C=C1)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20370611 | |

| Record name | 4-VINYLBENZYL ACETATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1592-12-7 | |

| Record name | Benzenemethanol, 4-ethenyl-, 1-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1592-12-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-VINYLBENZYL ACETATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Vinylbenzyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Vinylbenzyl Acetate: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Vinylbenzyl acetate, a derivative of styrene, is a versatile bifunctional monomer utilized in the synthesis of a wide range of polymers. Its unique structure, incorporating both a polymerizable vinyl group and a reactive benzyl acetate moiety, allows for the creation of functional polymers with tailored properties. This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental protocols related to this compound, serving as a vital resource for professionals in research and development.

Chemical Structure and Identification

This compound, with the IUPAC name (4-ethenylphenyl)methyl acetate, possesses a molecular formula of C₁₁H₁₂O₂.[1][2] The structure features a vinyl group and an acetoxymethyl group attached to a benzene ring at the 1 and 4 positions, respectively.

Molecular Structure:

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 1592-12-7[1][2] |

| Molecular Formula | C₁₁H₁₂O₂[1][2] |

| Molecular Weight | 176.21 g/mol [1] |

| IUPAC Name | (4-ethenylphenyl)methyl acetate[1][2] |

| InChI Key | LEIKPUSDAWATBV-UHFFFAOYSA-N |

| SMILES | CC(=O)OCC1=CC=C(C=C)C=C1[2] |

| Synonyms | p-Acetoxymethylstyrene, 4-Ethenylphenyl methyl acetate[3][4] |

Physicochemical Properties

This compound is a clear, light yellow to light pink liquid under standard conditions.[2] It is susceptible to polymerization, especially when exposed to heat or light, and is therefore often stabilized with inhibitors like hydroquinone.[3]

Table 2: Physicochemical Data

| Property | Value |

| Boiling Point | 125 °C at 12.0 mmHg[3] |

| Density | 1.047 g/cm³[4] |

| Refractive Index | 1.5355 to 1.5385 (20°C, 589 nm)[2] |

| Flash Point | >93 °C[3] |

| Vapor Pressure | 0.0194 mmHg at 25°C[4] |

| Solubility | Soluble in many organic solvents. |

| Storage Temperature | 2-8 °C, sealed in a dry environment |

Spectroscopic Data

The structural features of this compound can be confirmed through various spectroscopic techniques.

¹H NMR Spectroscopy: The proton NMR spectrum exhibits characteristic signals for the vinyl, aromatic, benzylic, and acetyl protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides distinct signals for each carbon atom in the molecule, confirming the presence of the vinyl, aromatic, ester carbonyl, benzylic, and methyl carbons.

Infrared (IR) Spectroscopy: The IR spectrum of this compound shows key absorption bands corresponding to its functional groups. A strong absorption around 1730-1740 cm⁻¹ is indicative of the C=O stretch of the ester.[5] The C-O stretching of the ester appears in the 1200-1300 cm⁻¹ region. The vinyl group is characterized by C=C stretching around 1630 cm⁻¹ and C-H out-of-plane bending vibrations. Aromatic C-H and C=C stretching bands are also present. The infrared spectrum is stated to conform to the structure of the compound.[2]

Mass Spectrometry (MS): The exact mass of this compound is 176.083729621 Da.[1] Mass spectrometry would show a molecular ion peak corresponding to this mass, along with fragmentation patterns characteristic of the loss of the acetyl group and other fragments.

Reactivity and Polymerization

The reactivity of this compound is dominated by its two primary functional groups: the vinyl group and the benzyl acetate group.

Polymerization: The vinyl group readily undergoes free-radical polymerization, making this compound a valuable monomer for producing a variety of polymers.[6] It can be homopolymerized or copolymerized with other monomers to introduce the acetoxymethyl functionality into the polymer backbone.[6] This polymerization can be initiated thermally or with chemical initiators.

Caption: General workflow for the polymerization of this compound.

Reactions of the Benzyl Acetate Group: The ester linkage in the benzyl acetate moiety can be hydrolyzed under acidic or basic conditions to yield poly(4-vinylbenzyl alcohol). This post-polymerization modification allows for the creation of hydrophilic polymers from a more hydrophobic precursor.

Experimental Protocols

Synthesis of this compound:

A common method for the synthesis of this compound involves the reaction of 4-vinylbenzyl chloride with an acetate salt.

-

Reactants: 4-vinylbenzyl chloride, potassium acetate.

-

Inhibitor: A polymerization inhibitor such as t-butylcatechol is added to prevent the polymerization of the vinyl group during the reaction.

-

Solvent: A polar aprotic solvent like dimethyl sulfoxide (DMSO) is typically used.

-

Procedure:

-

A mixture of 4-vinylbenzyl chloride, potassium acetate, and the polymerization inhibitor in DMSO is prepared in a round-bottom flask equipped with a condenser.

-

The reaction mixture is heated (e.g., to 40°C) and stirred under an inert atmosphere (e.g., nitrogen) for an extended period (e.g., 20 hours).

-

Upon completion of the reaction, the product is isolated by adding a non-polar solvent like ether, followed by washing the organic phase with water to remove the inorganic salts and DMSO.

-

The organic layer is then dried over an anhydrous drying agent (e.g., Na₂SO₄).

-

The solvent is removed under reduced pressure to yield this compound.

-

Safety Information

This compound is classified as an irritant.[1][7]

GHS Hazard Statements:

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

It is essential to handle this chemical in a well-ventilated area and to use appropriate personal protective equipment.

Conclusion

This compound is a key monomer in polymer chemistry, offering a versatile platform for the synthesis of functional polymers. Its well-defined chemical structure and predictable reactivity make it a valuable tool for researchers and scientists in various fields, including materials science and drug development. A thorough understanding of its chemical properties, spectroscopic data, and safe handling procedures is crucial for its effective and safe utilization in the laboratory and in industrial applications.

References

- 1. This compound | C11H12O2 | CID 2735161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 95%, stabilized 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. This compound, 95%, stabilized 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. lookchem.com [lookchem.com]

- 5. askthenerd.com [askthenerd.com]

- 6. Synthesis and Applications of 4-Vinylbenzyl Chloride in Polymer Chemistry [univook.com]

- 7. rsc.org [rsc.org]

An In-Depth Technical Guide to the Synthesis and Purification of 4-Vinylbenzyl Acetate Monomer

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, purification, and characterization of 4-Vinylbenzyl acetate, a versatile monomer with applications in polymer chemistry and materials science. The following sections detail two primary synthetic routes, purification methodologies, and analytical characterization techniques.

Synthesis of this compound

There are two principal methods for the synthesis of this compound: the acetylation of 4-vinylbenzyl alcohol and the reaction of 4-vinylbenzyl chloride with an acetate salt.

Synthesis from 4-Vinylbenzyl Chloride

This method involves the nucleophilic substitution of the chloride in 4-vinylbenzyl chloride with an acetate anion. A common procedure utilizes potassium acetate in a polar aprotic solvent like dimethyl sulfoxide (DMSO).

Reaction Scheme:

Synthesis from 4-Vinylbenzyl Alcohol

This route involves the esterification of 4-vinylbenzyl alcohol with acetic anhydride, typically in the presence of a base such as pyridine, which also acts as a catalyst.

Reaction Scheme:

Experimental Protocols

Protocol 1: Synthesis from 4-Vinylbenzyl Chloride

Materials:

-

4-Vinylbenzyl chloride

-

Potassium acetate

-

t-Butylcatechol (polymerization inhibitor)

-

Dimethyl sulfoxide (DMSO)

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Distilled water

Procedure:

-

In a round-bottom flask equipped with a condenser, combine 4-vinylbenzyl chloride (e.g., 0.4 mol), potassium acetate (e.g., 0.5 mol), and a catalytic amount of t-butylcatechol (e.g., 0.1 g) in DMSO (e.g., 200 ml).[1]

-

Heat the mixture to 40°C under a nitrogen atmosphere and maintain for 20 hours.[1]

-

After the reaction is complete, cool the mixture to room temperature and add diethyl ether (e.g., 400 ml).[1]

-

Separate the ether layer, wash it with distilled water, and dry it over anhydrous sodium sulfate.[1]

-

Remove the solvent under reduced pressure to obtain crude this compound.

Protocol 2: Synthesis from 4-Vinylbenzyl Alcohol

Materials:

-

4-Vinylbenzyl alcohol

-

Acetic anhydride

-

Pyridine

-

Dichloromethane (or Ethyl acetate)

-

1 M Hydrochloric acid

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate (or magnesium sulfate)

Procedure:

-

Dissolve 4-vinylbenzyl alcohol (1.0 equivalent) in pyridine under an inert atmosphere (e.g., Argon).

-

Cool the solution to 0°C and add acetic anhydride (1.5-2.0 equivalents per hydroxyl group).

-

Stir the reaction mixture at room temperature, monitoring the progress by thin-layer chromatography (TLC).

-

Once the starting material is consumed, quench the reaction by adding methanol.

-

Co-evaporate the mixture with toluene to remove excess pyridine.

-

Dilute the residue with dichloromethane or ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification of this compound

Purification of the crude this compound is crucial to remove unreacted starting materials, byproducts, and any potential polymers. The two primary methods are flash column chromatography and vacuum distillation.

Flash Column Chromatography

This is a common and effective method for purifying this compound on a laboratory scale.

Protocol:

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase (Eluent): A mixture of hexanes and ethyl acetate is typically effective. The optimal ratio should be determined by TLC, aiming for an Rf value of approximately 0.3 for the product.

-

Column Packing: The column can be wet-packed with a slurry of silica gel in the initial, low-polarity eluent.

-

Sample Loading: The crude product can be dissolved in a minimal amount of a suitable solvent (like dichloromethane) and loaded onto the column. Alternatively, for less soluble samples, it can be dry-loaded by adsorbing it onto a small amount of silica gel.

-

Elution: Start with a low-polarity eluent (e.g., 98:2 hexane:ethyl acetate) and gradually increase the polarity (e.g., to 90:10 hexane:ethyl acetate) to elute the product.

-

Fraction Collection and Analysis: Collect fractions and monitor them by TLC. Combine the pure fractions and remove the solvent under reduced pressure.

Vacuum Distillation

For larger quantities, vacuum distillation can be an efficient purification method. It is important to use a polymerization inhibitor and to monitor the temperature carefully to prevent polymerization.

Parameters:

-

Boiling Point: 125°C at 12 mmHg.[2]

-

Inhibitor: Add a small amount of a polymerization inhibitor, such as hydroquinone or t-butylcatechol, to the distillation flask.

Data Presentation

Table 1: Comparison of Synthesis Methods

| Feature | Synthesis from 4-Vinylbenzyl Chloride | Synthesis from 4-Vinylbenzyl Alcohol |

| Starting Materials | 4-Vinylbenzyl chloride, Potassium acetate | 4-Vinylbenzyl alcohol, Acetic anhydride |

| Reagents/Catalysts | DMSO, t-butylcatechol | Pyridine |

| Reaction Conditions | 40°C, 20 hours | 0°C to Room Temperature |

| Reported Yield | Approximately 100% (crude)[1] | High yields generally achievable |

| Purity (Commercial) | >95% | >95% |

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₁₂O₂[3] |

| Molecular Weight | 176.21 g/mol [3] |

| Appearance | Clear light yellow to light pink liquid[1] |

| Boiling Point | 125°C at 12 mmHg[2] |

| Refractive Index | 1.5355 to 1.5385 (20°C, 589 nm)[1] |

| Storage Temperature | 2-8°C, sealed in dry conditions |

Characterization of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: A representative ¹H NMR spectrum of this compound shows characteristic peaks for the vinyl, aromatic, methylene, and acetate protons.

-

¹³C NMR: The ¹³C NMR spectrum of vinyl acetate shows characteristic peaks around 141 ppm and 97 ppm for the vinyl carbons, and around 170 ppm for the carbonyl carbon. Similar shifts are expected for this compound, with additional peaks in the aromatic region.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to show the following characteristic absorption bands:

-

C=O stretch (ester): ~1730-1740 cm⁻¹[4]

-

C-O-C stretch (ester): ~1225-1240 cm⁻¹ and ~1016-1124 cm⁻¹[4][5]

-

C=C stretch (vinyl and aromatic): ~1600-1650 cm⁻¹

-

=C-H bend (vinyl): ~910 and 990 cm⁻¹

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be used to assess the purity of this compound and to identify any impurities. The mass spectrum will show a molecular ion peak (M⁺) at m/z = 176. Common fragmentation patterns for esters include the loss of the alkoxy group (-OR) and rearrangements. A prominent fragment for acetate esters is the acylium ion [CH₃CO]⁺ at m/z = 43.[6]

Workflow and Pathway Diagrams

Caption: Overall workflow for the synthesis, purification, and characterization of this compound.

Caption: Logical steps in a typical organic synthesis and purification process.

References

- 1. This compound, 95%, stabilized 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. This compound, 95%, stabilized 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. This compound | C11H12O2 | CID 2735161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

Spectroscopic Analysis of 4-Vinylbenzyl Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 4-vinylbenzyl acetate (CAS No. 1592-12-7), a versatile monomer used in the synthesis of various polymers. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the quantitative spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 7.41 | d | 2H | 8.2 | Ar-H (ortho to -CH₂OAc) |

| 7.35 | d | 2H | 8.2 | Ar-H (ortho to -CH=CH₂) |

| 6.72 | dd | 1H | 17.6, 10.9 | -CH =CH₂ |

| 5.76 | d | 1H | 17.6 | -CH=CH ₂ (trans) |

| 5.26 | d | 1H | 10.9 | -CH=CH ₂ (cis) |

| 5.09 | s | 2H | - | -CH ₂- |

| 2.11 | s | 3H | - | -C(=O)CH ₃ |

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| 170.8 | C =O |

| 137.4 | Ar-C (quaternary, attached to -CH₂OAc) |

| 136.6 | Ar-C (quaternary, attached to -CH=CH₂) |

| 136.3 | -C H=CH₂ |

| 128.5 | Ar-C H (ortho to -CH₂OAc) |

| 126.4 | Ar-C H (ortho to -CH=CH₂) |

| 114.1 | -CH=C H₂ |

| 66.2 | -C H₂- |

| 21.1 | -C H₃ |

Solvent: CDCl₃, Frequency: 100 MHz

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |

| ~3085 | Medium | =C-H Stretch (Aromatic & Vinyl) |

| ~2950 | Medium | C-H Stretch (Aliphatic) |

| ~1740 | Strong | C=O Stretch (Ester)[1] |

| ~1630 | Medium | C=C Stretch (Vinyl)[2] |

| ~1600, 1490, 1450 | Medium-Weak | C=C Stretch (Aromatic Ring)[2][3] |

| ~1230 | Strong | C-O Stretch (Ester)[1] |

| ~990, 910 | Strong | =C-H Bend (Vinyl out-of-plane) |

| ~840 | Strong | C-H Bend (p-disubstituted aromatic out-of-plane) |

Note: These are predicted values based on characteristic absorptions of styrene and benzyl acetate functionalities.[1][2][3]

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation of this compound

| m/z | Predicted Fragment Ion | Notes |

| 176 | [C₁₁H₁₂O₂]⁺• | Molecular Ion (M⁺•) |

| 133 | [C₉H₉O]⁺ | Loss of acetyl radical (•COCH₃) |

| 117 | [C₉H₉]⁺ | Loss of acetoxy radical (•OCOCH₃) or acetic acid (CH₃COOH) from M⁺• followed by H loss |

| 116 | [C₉H₈]⁺• | Loss of acetic acid (CH₃COOH) from M⁺• |

| 91 | [C₇H₇]⁺ | Tropylium ion, from cleavage of the C-O bond |

| 43 | [CH₃CO]⁺ | Acetyl cation (often the base peak for acetates)[4] |

The molecular formula is C₁₁H₁₂O₂ with an exact mass of 176.0837 Da.[5]

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: A sample of 5-25 mg for ¹H NMR or 50-100 mg for ¹³C NMR of this compound is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

-

Instrumentation: Spectra are acquired on a 400 MHz NMR spectrometer.

-

¹H NMR Acquisition:

-

The instrument is tuned and the magnetic field is shimmed on the deuterium lock signal of the CDCl₃.

-

A standard one-pulse sequence is used with a pulse angle of 30-45 degrees.

-

Typically, 16 to 64 scans are acquired with a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled pulse sequence is utilized.

-

A sufficient number of scans (typically several hundred to thousands) are acquired to achieve an adequate signal-to-noise ratio, with a relaxation delay of 2 seconds.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H NMR and the residual CDCl₃ signal at 77.16 ppm for ¹³C NMR.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: As this compound is a liquid, the Attenuated Total Reflectance (ATR) method is employed for ease of use. A single drop of the neat liquid is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

-

Instrumentation: A FT-IR spectrometer equipped with an ATR accessory is used.

-

Data Acquisition:

-

A background spectrum of the clean, empty ATR crystal is collected to account for atmospheric and instrumental interferences.

-

The sample spectrum is then recorded, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

-

Data Processing: The sample spectrum is automatically ratioed against the background spectrum to generate the final transmittance or absorbance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate at a concentration of approximately 10-100 µg/mL.

-

Instrumentation: A GC system coupled to a mass spectrometer with an electron ionization (EI) source is used. A non-polar capillary column (e.g., DB-5ms or equivalent) is suitable for separation.

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: An initial temperature of 50-70 °C is held for 1-2 minutes, then ramped at 10-20 °C/min to a final temperature of 250-280 °C, and held for several minutes.

-

Injection Volume: 1 µL with an appropriate split ratio (e.g., 50:1) to avoid column overloading.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: A scan range of m/z 40-300 is appropriate to detect the molecular ion and key fragments.

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

-

Data Processing: The resulting total ion chromatogram (TIC) is analyzed to determine the retention time of the compound. The mass spectrum corresponding to the chromatographic peak is extracted, and the fragmentation pattern is analyzed and compared with spectral libraries for confirmation.

Visualization of Analytical Workflow

The logical flow of the spectroscopic analysis of this compound is depicted in the following diagram.

Caption: Workflow for the spectroscopic analysis of this compound.

References

- 1. (Solved) - IR spectrum of benzyl acetate: Circle the important IR absorption... (1 Answer) | Transtutors [transtutors.com]

- 2. researchgate.net [researchgate.net]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. chegg.com [chegg.com]

- 5. This compound | C11H12O2 | CID 2735161 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Review on the Polymerization of 4-Vinylbenzyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Vinylbenzyl acetate (4-VBA) is a functional styrenic monomer that serves as a versatile building block in polymer chemistry. Its structure combines a polymerizable vinyl group with a benzyl acetate moiety, which can be readily hydrolyzed to afford poly(4-vinylbenzyl alcohol). This reactive handle makes poly(this compound) (PVBA) and its derivatives valuable materials in a range of applications, including drug delivery systems, responsive materials, and functional coatings. This technical guide provides a comprehensive literature review of the polymerization of this compound, focusing on various polymerization techniques, detailed experimental protocols, and the resulting polymer characteristics.

Synthesis of this compound Monomer

The synthesis of this compound typically proceeds via the acetylation of 4-vinylbenzyl alcohol. A common laboratory-scale procedure involves the reaction of 4-vinylbenzyl chloride with potassium acetate in a suitable solvent.

Experimental Protocol: Synthesis of this compound[1]

-

Reaction Setup: A 500 ml round-bottom flask is equipped with a condenser.

-

Reagents:

-

4-vinylbenzyl chloride (61 g, 0.4 mol)

-

Potassium acetate (50 g, 0.5 mol)

-

t-butylcatechol (0.1 g, as a polymerization inhibitor)

-

Dimethyl sulfoxide (DMSO) (200 ml)

-

-

Procedure:

-

The reagents are combined in the flask.

-

The mixture is heated to 40 °C and maintained for 20 hours under a nitrogen atmosphere.

-

After the reaction is complete, 400 ml of ether is added.

-

The ether solution is separated, washed with distilled water, and dried over anhydrous Na2SO4.

-

-

Yield: Approximately 70 g (100%) of this compound is obtained.[1]

Polymerization Methodologies

The polymerization of this compound can be achieved through several methods, including free radical polymerization and controlled/living radical polymerization techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP).

Free Radical Polymerization

Free radical polymerization is a common and straightforward method for polymerizing this compound. It is typically initiated by thermal decomposition of an initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).[2]

This protocol for a structurally similar monomer, 4-vinylbenzyl chloride (VBC), provides a useful template.

-

Reaction Setup: A three-neck round-bottom flask is fitted with a reflux condenser.

-

Reagents:

-

4-vinylbenzyl chloride (1 g)

-

Tetrahydrofuran (THF) (15 mL)

-

Benzoyl peroxide (BPO) (3% by weight of monomer)

-

-

Procedure:

-

The monomer and solvent are added to the flask and stirred for 15 minutes.

-

The initiator (BPO) is added.

-

The polymerization is conducted under a nitrogen atmosphere at 60 °C for 43 hours with stirring.

-

The resulting polymer is precipitated by pouring the reaction mixture into cold methanol.

-

The polymer is then purified by redissolving in chloroform and reprecipitating in methanol, followed by washing and drying.[2]

-

| Solvent | Monomer (g) | Initiator (BPO) (%) | Time (h) | Temperature (°C) | Mass Recovery (%) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |

| Toluene | 1 | 3 | 48 | 60 | 30 | 11,500 | 35,650 | 3.1 |

| Xylene | 1 | 3 | 48 | 60 | 45 | 13,500 | 32,400 | 2.4 |

| 1,4-Dioxane | 1 | 3 | 48 | 60 | 35 | 9,500 | 36,100 | 3.8 |

| THF | 1 | 3 | 48 | 60 | 60 | 15,000 | 31,500 | 2.1 |

Note: This data is for poly(vinylbenzyl chloride) and serves as an illustrative example.

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization

RAFT polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low polydispersity. The choice of RAFT agent is crucial for controlling the polymerization of vinyl esters.[3]

This protocol for vinyl acetate provides a general guideline.

-

Reagents:

-

Vinyl acetate (monomer)

-

AIBN (initiator)

-

RAFT agent (e.g., Cyanomethyl methyl(phenyl) carbamodithioate)

-

-

Procedure:

-

A solution of vinyl acetate, AIBN, and the RAFT agent is prepared in an ampule.

-

The contents are de-gassed by three freeze-evacuate-thaw cycles and sealed under vacuum.

-

The sealed ampule is placed in a heated oil bath (e.g., 60 °C) for a specified time (e.g., 16 hours).[3]

-

| Entry | Time (h) | Conversion (%) | Mn, GPC (Da) | PDI |

| 1 | 7.5 | 45 | 6,500 | 1.15 |

| 2 | 12.5 | 58 | 8,200 | 1.16 |

| 3 | 17.5 | 67 | 9,400 | 1.17 |

| 4 | 22.5 | 76 | 10,300 | 1.17 |

Conditions: [VBA]₀/[CTA]₀/[AIBN]₀ = 100/1.0/0.1, 50 vol % of 2-butanone, 75 °C.[4] Note: This data is for poly(4-vinylbenzaldehyde) and serves as an illustrative example.

Atom Transfer Radical Polymerization (ATRP)

ATRP is another powerful controlled radical polymerization technique. The success of ATRP depends on the appropriate selection of the initiator, transition metal catalyst, and ligand.

-

Catalyst Complex Formation: In a Schlenk flask, the copper(I) halide (e.g., CuBr) and solvent are added. The mixture is degassed with an inert gas (e.g., argon or nitrogen) for at least 30 minutes. The ligand (e.g., PMDETA) is then added, and the mixture is stirred to form a homogeneous solution.

-

Addition of Monomer and Initiator: The purified this compound and the initiator (e.g., ethyl α-bromoisobutyrate) are added to the catalyst solution.

-

Degassing: The reaction mixture is subjected to several freeze-pump-thaw cycles to remove dissolved oxygen.

-

Polymerization: The flask is placed in a preheated oil bath at the desired temperature (e.g., 90 °C).

-

Termination and Purification: The polymerization is quenched by cooling and exposing the reaction to air. The copper catalyst is typically removed by passing the polymer solution through a short column of neutral alumina before precipitation in a non-solvent.

Polymerization Mechanisms and Workflows

The polymerization of this compound follows well-established mechanisms for each technique.

Free Radical Polymerization Mechanism

Free radical polymerization proceeds via three main steps: initiation, propagation, and termination.

Caption: General mechanism of free radical polymerization.

RAFT Polymerization Workflow

RAFT polymerization involves a reversible chain transfer process that establishes an equilibrium between active and dormant polymer chains.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Thermal Properties and Stability of 4-Vinylbenzyl Acetate

Introduction

This compound (4-VBA) is a versatile monomer utilized in the synthesis of a wide range of functional polymers. Its chemical structure, featuring both a polymerizable vinyl group and a reactive benzyl acetate moiety, makes it a valuable building block in materials science and for biomedical applications, including drug delivery systems. Understanding the thermal properties and stability of 4-VBA is paramount for ensuring safe handling, storage, and processing, as well as for predicting the performance of the resulting polymeric materials. This guide provides a comprehensive overview of the key thermal characteristics of this compound, detailed experimental protocols for its analysis, and visual representations of relevant chemical and analytical workflows.

Thermal and Physical Properties

The thermal and physical properties of this compound are critical for its application in various chemical processes. A summary of these properties is presented below.

| Property | Value |

| Molecular Formula | C₁₁H₁₂O₂ |

| Molecular Weight | 176.21 g/mol [1][2] |

| Boiling Point | 252.3°C at 760 mmHg[3] 125°C at 12.0 mmHg[4] |

| Flash Point | 110.7°C[3] >93°C[4] |

| Density | 1.051 g/cm³ at 25°C[5] |

| Refractive Index | 1.535 to 1.538 at 20°C[4][5][6] |

| Appearance | White crystals or crystalline powder[1][4] |

Thermal Stability and Storage

The stability of this compound is a key consideration for its handling and application. Like other vinyl monomers, it is susceptible to polymerization upon exposure to heat.

Thermal Polymerization: this compound can undergo thermal autopolymerization, particularly at elevated temperatures.[7][8] This is a critical factor in controlled radical polymerization processes where higher temperatures are often required. The vinyl group is susceptible to free-radical chain polymerization, which can be initiated by heat.[9] This exothermic process can become a runaway reaction if not properly controlled, posing a significant safety hazard in storage and processing.[10]

Inhibitors and Storage: To enhance its shelf life and prevent premature polymerization, commercial this compound is typically stabilized with an inhibitor, such as hydroquinone.[9] For optimal stability, it is recommended to store the compound in a dry, sealed container at temperatures between 2-8°C.[1][5][11] Storage under an inert atmosphere, such as nitrogen, can further prevent oxidation and degradation.

Experimental Protocols

The thermal properties of this compound are primarily investigated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA is used to determine the thermal stability and decomposition profile of a material.

-

Objective: To measure the change in mass of this compound as a function of temperature in a controlled atmosphere.

-

Instrumentation: A thermogravimetric analyzer (e.g., TA Instruments Q5000TGA or Cahn TG-131).[12][13]

-

Methodology:

-

A small sample of this compound (typically 5-10 mg) is placed into a tared TGA pan.

-

The pan is loaded into the TGA furnace.

-

The furnace is purged with an inert gas, typically nitrogen, at a constant flow rate.[12][13]

-

The sample is heated from ambient temperature to a final temperature (e.g., 600°C or 800°C) at a constant heating rate, such as 10°C/min or 20°C/min.[12][13][14]

-

The instrument continuously records the sample's mass as a function of temperature.

-

The resulting data is plotted as a weight percentage versus temperature curve. The onset of mass loss indicates the beginning of decomposition.

-

Differential Scanning Calorimetry (DSC)

DSC is employed to measure heat flow associated with thermal transitions in a material.

-

Objective: To identify thermal events such as melting, crystallization, and glass transitions, and to determine the temperatures and enthalpies of these transitions.[15][16]

-

Instrumentation: A differential scanning calorimeter (e.g., TA Instruments Q2000DSC).[13]

-

Methodology:

-

A small, accurately weighed sample (around 5 mg) of this compound is hermetically sealed in an aluminum pan.[13][17]

-

An empty, sealed pan is used as a reference.

-

Both the sample and reference pans are placed in the DSC cell.

-

The cell is subjected to a controlled temperature program under a nitrogen atmosphere. A typical program involves heating the sample to a temperature above its expected transitions (e.g., 300°C) at a constant rate (e.g., 10°C/min).[13][17]

-

The instrument measures the difference in heat flow required to maintain the sample and reference pans at the same temperature.

-

The resulting thermogram plots heat flow versus temperature, where peaks indicate endothermic (melting) or exothermic (crystallization, polymerization) events.[15]

-

Visualizations

Synthesis Pathway

The following diagram illustrates a common synthetic route to this compound from 4-vinylbenzyl chloride.

Caption: Synthesis of this compound from 4-Vinylbenzyl Chloride.

Thermal Analysis Workflow

This diagram outlines the typical experimental workflow for characterizing the thermal properties of a chemical compound like this compound.

Caption: Workflow for Thermal Analysis of this compound.

Conceptual Decomposition Pathway

This diagram presents a simplified, conceptual pathway for the thermal decomposition of this compound, highlighting potential points of bond cleavage under thermal stress.

Caption: Conceptual Thermal Decomposition Pathway of this compound.

References

- 1. 1592-12-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. This compound | C11H12O2 | CID 2735161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound, 95%, stabilized 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. 4-乙烯苄基乙酸酯 | 1592-12-7 [m.chemicalbook.com]

- 6. This compound, 95%, stabilized 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. Thermal and living anionic polymerization of 4-vinylbenzyl piperidine - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Thermal and living anionic polymerization of 4-vinylbenzyl piperidine - Polymer Chemistry (RSC Publishing) DOI:10.1039/C4PY00763H [pubs.rsc.org]

- 9. icheme.org [icheme.org]

- 10. Thermal runaway evaluation on batch polyvinyl acetate emulsion polymerization from calorimetric measurement - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound | 1592-12-7 [sigmaaldrich.com]

- 12. epublications.marquette.edu [epublications.marquette.edu]

- 13. rsc.org [rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. atascientific.com.au [atascientific.com.au]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

Solubility Profile of 4-Vinylbenzyl Acetate in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Vinylbenzyl acetate, a key monomer in the synthesis of various polymers and functional materials. Understanding its solubility is crucial for optimizing reaction conditions, purification processes, and formulation development. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this guide combines qualitative information, data from structurally similar compounds, and established experimental protocols to offer a thorough understanding for researchers and professionals in the field.

Core Concepts in Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This means that substances with similar polarities and intermolecular forces are more likely to be miscible or have high solubility. This compound possesses both non-polar characteristics, due to the vinylbenzyl group, and polar characteristics, from the acetate functional group. This dual nature influences its interaction with a wide range of organic solvents.

Estimated Solubility of this compound

The following table summarizes the estimated solubility of this compound based on these comparisons. It is critical to note that these are qualitative estimations and should be experimentally verified for specific applications.

| Solvent Class | Solvent | Estimated Solubility |

| Alcohols | Methanol | Highly Soluble / Miscible |

| Ethanol | Highly Soluble / Miscible | |

| Ketones | Acetone | Highly Soluble / Miscible |

| Methyl Ethyl Ketone (MEK) | Highly Soluble / Miscible | |

| Ethers | Diethyl Ether | Highly Soluble / Miscible |

| Tetrahydrofuran (THF) | Highly Soluble / Miscible | |

| Esters | Ethyl Acetate | Highly Soluble / Miscible |

| Aromatic Hydrocarbons | Toluene | Highly Soluble / Miscible |

| Benzene | Highly Soluble / Miscible | |

| Chlorinated Solvents | Chloroform | Highly Soluble / Miscible |

| Dichloromethane | Highly Soluble / Miscible | |

| Aprotic Polar Solvents | Dimethylformamide (DMF) | Highly Soluble / Miscible |

| Dimethyl Sulfoxide (DMSO) | Soluble | |

| Non-polar Hydrocarbons | Hexane | Soluble to Moderately Soluble |

| Water | Insoluble / Very Slightly Soluble |

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, standardized experimental protocols should be followed. The most common methods involve determining the saturation point of the solute in the solvent at a given temperature.

Isothermal Saturation Method

This is a widely used and reliable method for determining the equilibrium solubility of a compound in a solvent.

Methodology:

-

Preparation of Supersaturated Solution: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed container.

-

Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant temperature for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: The undissolved solute is separated from the saturated solution by centrifugation or filtration. Care must be taken to maintain the constant temperature during this step to avoid precipitation or further dissolution.

-

Quantification: A known aliquot of the clear, saturated supernatant is carefully removed and its concentration is determined using a suitable analytical technique. Common methods include:

-

Gravimetric Analysis: The solvent is evaporated from the aliquot, and the mass of the remaining this compound is measured.

-

Chromatographic Analysis (e.g., HPLC, GC): The concentration of the solute in the aliquot is determined by comparing its peak area to a calibration curve prepared with standard solutions of known concentrations.

-

Spectroscopic Analysis (e.g., UV-Vis): If the compound has a chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength and using a calibration curve.

-

-

Calculation: The solubility is then calculated and expressed in desired units, such as g/100 mL, mg/mL, or mol/L.

Polythermal Method (Dynamic Method)

This method involves observing the temperature at which a solution of known concentration becomes saturated upon cooling or a solid dissolves upon heating.

Methodology:

-

Preparation of a Solution of Known Concentration: A precise amount of this compound is dissolved in a known amount of the solvent.

-

Heating and Cooling Cycles: The solution is slowly heated until all the solute dissolves. Then, it is slowly cooled while being stirred.

-

Observation of Saturation Point: The temperature at which the first crystals appear (the cloud point) is recorded as the saturation temperature for that specific concentration.

-

Data Collection: This process is repeated for several different concentrations to generate a solubility curve as a function of temperature.

Experimental Workflow for Solubility Determination

The following diagram illustrates a general workflow for the experimental determination of solubility.

Caption: General workflow for the experimental determination of solubility.

Conclusion

While precise quantitative solubility data for this compound is not extensively documented, a strong qualitative understanding can be derived from its molecular structure and the properties of similar compounds. It is anticipated to be highly soluble in a wide array of common organic solvents. For applications requiring exact solubility values, the experimental protocols outlined in this guide provide a robust framework for their determination. This information is essential for researchers and professionals to effectively utilize this compound in their work, from polymer synthesis to the development of new materials and formulations.

References

A Technical Guide to 4-Vinylbenzyl Acetate: Commercial Availability, Purity, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Vinylbenzyl acetate, a versatile monomer, plays a crucial role in the synthesis of a variety of polymers and functional materials. Its unique structure, featuring both a polymerizable vinyl group and a reactive benzyl acetate moiety, makes it a valuable building block in polymer chemistry. This technical guide provides an in-depth overview of the commercial availability of this compound, its purity grades, and detailed experimental protocols for its synthesis and subsequent polymerization.

Commercial Suppliers and Purity Grades

This compound is commercially available from a range of chemical suppliers, primarily in a 95% purity grade, often stabilized to prevent spontaneous polymerization. The stabilizer is typically hydroquinone, present at a concentration of approximately 0.1%. While higher purity grades may be available upon request for specific research and development needs, the 95% grade is the most common for general laboratory use.

For researchers requiring well-characterized material, it is imperative to obtain a Certificate of Analysis (CoA) from the supplier. This document provides crucial information regarding the purity, identity, and levels of any impurities.

Table 1: Commercial Suppliers and Purity Specifications of this compound

| Supplier | Reported Purity | Stabilizer | Additional Specifications |

| Sigma-Aldrich | 95% | Not explicitly stated, but stabilization is implied. | - |

| Thermo Scientific Chemicals | 95%[1] | 0.1% hydroquinone[2] | Assay (by GC): ≥94%[1] |

| Alfa Aesar | 95% | Stabilized | - |

| TCI America | >95% (GC) | Stabilized with hydroquinone | - |

| VWR | 95% | Stabilized | - |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₂O₂ | [3] |

| Molecular Weight | 176.21 g/mol | [3] |

| CAS Number | 1592-12-7 | [3] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 125 °C at 12 mmHg | [2] |

| Density | 1.051 g/cm³ at 25 °C | |

| Refractive Index | 1.535 - 1.538 at 20 °C | [1] |

| Solubility | Soluble in common organic solvents such as methanol, methylene chloride, and acetonitrile. | [4] |

Experimental Protocols

This section outlines detailed methodologies for the synthesis of this compound and its subsequent polymerization.

Synthesis of this compound from 4-Vinylbenzyl Chloride

This protocol describes the synthesis of this compound via the reaction of 4-vinylbenzyl chloride with potassium acetate.[5]

Materials:

-

4-Vinylbenzyl chloride (1.0 eq)

-

Potassium acetate (1.25 eq)

-

tert-Butylcatechol (inhibitor, ~0.15 g per mole of 4-vinylbenzyl chloride)

-

Dimethyl sulfoxide (DMSO)

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Distilled water

Equipment:

-

Round-bottom flask with condenser

-

Heating mantle with stirrer

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask equipped with a condenser, add 4-vinylbenzyl chloride, potassium acetate, and tert-butylcatechol in dimethyl sulfoxide.

-

Heat the reaction mixture to 40 °C under a nitrogen atmosphere and maintain for 20 hours with stirring.

-

After the reaction is complete, cool the mixture to room temperature and add diethyl ether.

-

Transfer the mixture to a separatory funnel and wash the organic layer with distilled water.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Filter the solution and remove the diethyl ether under reduced pressure to yield this compound.

Free-Radical Polymerization of this compound

This protocol details the synthesis of poly(this compound) through free-radical polymerization.

Materials:

-

This compound (monomer)

-

2,2'-Azobisisobutyronitrile (AIBN) (initiator)

-

Chlorobenzene (solvent)

-

Methanol (non-solvent for precipitation)

-

Tetrahydrofuran (THF) (for dissolution)

Equipment:

-

Schlenk flask

-

Nitrogen inlet

-

Heating mantle with stirrer

-

Standard laboratory glassware

Procedure:

-

In a Schlenk flask, dissolve this compound and AIBN in chlorobenzene.

-

De-gas the solution by bubbling nitrogen through it for at least 30 minutes.

-

Heat the reaction mixture to 60 °C under a nitrogen atmosphere and maintain for 12 hours with stirring.[6]

-

Cool the reaction to room temperature and precipitate the polymer by adding the solution dropwise to a stirred excess of methanol.

-

Collect the precipitated polymer by filtration.

-

To further purify, dissolve the polymer in a minimal amount of tetrahydrofuran and re-precipitate into methanol.

-

Repeat the dissolution and re-precipitation steps twice.

-

Dry the final polymer product under vacuum.

Analytical Characterization

The purity and identity of this compound can be confirmed using various analytical techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for assessing the purity of volatile compounds like this compound and identifying any impurities. A typical method would involve a capillary column (e.g., HP-5ms) and electron ionization (EI) mass spectrometry.[7][8] The retention time and mass spectrum of the sample can be compared to a known standard.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of this compound. Quantitative NMR (qNMR) can be employed for accurate purity determination using a certified internal standard.[9][10]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy can be used to identify the characteristic functional groups present in this compound, such as the vinyl C=C stretch and the ester C=O stretch.

Experimental Workflow and Visualization

The synthesis and subsequent polymerization of this compound represent a common experimental workflow in polymer chemistry. The following diagram, generated using the DOT language, illustrates this process.

Caption: Synthesis and polymerization workflow for this compound.

Signaling Pathways

Based on available scientific literature, this compound is primarily utilized as a monomer in materials science and polymer chemistry. There is no current evidence to suggest its involvement in biological signaling pathways. Its applications are predominantly in the creation of polymers with tailored properties for various industrial and research purposes.

Conclusion

This compound is a readily available monomer that serves as a valuable precursor for the synthesis of a wide range of functional polymers. This guide has provided an overview of its commercial sources, purity grades, and detailed experimental protocols for its synthesis and polymerization. The analytical methods and workflow diagram presented herein offer a comprehensive resource for researchers and professionals working with this versatile compound. As with any chemical, adherence to proper safety protocols and the use of appropriate analytical techniques are essential for successful and reproducible research outcomes.

References

- 1. 422500250 [thermofisher.com]

- 2. iright.com [iright.com]

- 3. 1592-12-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. coresta.org [coresta.org]

- 5. epublications.marquette.edu [epublications.marquette.edu]

- 6. scispace.com [scispace.com]

- 7. agilent.com [agilent.com]

- 8. scispace.com [scispace.com]

- 9. pubsapp.acs.org [pubsapp.acs.org]

- 10. sigmaaldrich.com [sigmaaldrich.com]

Navigating the Dual Reactivity of 4-Vinylbenzyl Acetate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Vinylbenzyl acetate (4-VBA) is a bifunctional molecule of significant interest in polymer chemistry, materials science, and increasingly, in the realm of bioconjugation and drug delivery systems. Its unique structure, featuring both a polymerizable vinyl group and a hydrolyzable acetate ester, offers a versatile platform for the synthesis of functional polymers and bioconjugates. The ability to selectively address one functional group while preserving the other—a concept known as orthogonal reactivity—is paramount for its sophisticated applications. This technical guide provides a comprehensive overview of the distinct reactivity of the vinyl and acetate moieties within 4-VBA, detailing experimental protocols and presenting quantitative data to inform the strategic design of synthetic pathways.

Core Reactivity Profiles: Vinyl vs. Acetate Group

The chemoselectivity of reactions involving this compound hinges on the disparate chemical nature of its two functional groups. The vinyl group, an electron-rich alkene, is amenable to radical, and various addition reactions. In contrast, the acetate group, an ester, is susceptible to nucleophilic attack and hydrolysis under acidic or basic conditions. Their reactivity can be selectively targeted by careful selection of reaction conditions.

Reactivity of the Vinyl Group

The vinyl group is the more reactive of the two moieties under several conditions, particularly in polymerization and specific addition reactions.

1. Radical Polymerization: The vinyl group of 4-VBA readily undergoes free-radical polymerization, a cornerstone for the synthesis of poly(this compound). This can be initiated thermally or, more commonly, through the use of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

2. Controlled Radical Polymerization (CRP): For the synthesis of well-defined polymers with controlled molecular weights and narrow polydispersities, CRP techniques are employed. Both Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are effective for styrenic monomers like 4-VBA. These methods offer precise control over the polymer architecture, enabling the creation of block copolymers and other complex structures.

3. Addition Reactions: The double bond of the vinyl group can participate in a variety of addition reactions, allowing for its selective modification. These include:

- Hydrogenation: The vinyl group can be selectively reduced to an ethyl group using catalytic hydrogenation, typically with catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere. This transformation is generally performed under neutral conditions that do not affect the acetate group.

- Epoxidation: The vinyl group can be converted to an epoxide using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA).

- Dihydroxylation: Vicinal diols can be formed from the vinyl group via syn-dihydroxylation using reagents like osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄) under controlled conditions.

- Heck Reaction: As a styrenic derivative, the vinyl group can participate in palladium-catalyzed cross-coupling reactions, such as the Heck reaction, to form more complex substituted alkenes.

- Wacker Oxidation: This palladium-catalyzed oxidation can convert the terminal vinyl group into a methyl ketone.

Reactivity of the Acetate Group

The acetate group is primarily reactive towards hydrolysis, which can be catalyzed by either acid or base.

1. Base-Catalyzed Hydrolysis (Saponification): This is a common method to convert this compound to 4-vinylbenzyl alcohol. It is typically carried out using strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an alcoholic solvent or a mixture of solvents including water. This reaction is generally faster and proceeds under milder conditions than acid-catalyzed hydrolysis.

2. Acid-Catalyzed Hydrolysis: The acetate group can also be hydrolyzed under acidic conditions, for example, using a strong acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) in the presence of water. This reaction is reversible and typically requires heating to proceed at a reasonable rate.

3. Enzymatic Hydrolysis: Lipases can be used for the mild and selective hydrolysis of the acetate group. This enzymatic approach offers the advantage of high selectivity and operation under physiological conditions, which can be crucial when dealing with sensitive substrates.

Orthogonal Reactivity and Synthetic Strategies

The differential reactivity of the vinyl and acetate groups allows for orthogonal synthetic strategies, where one group is reacted selectively while the other remains intact.

-

Polymerization followed by Hydrolysis: A common strategy involves the polymerization of the vinyl group of 4-VBA to form poly(this compound). Subsequently, the acetate groups on the polymer backbone can be partially or fully hydrolyzed to yield poly(4-vinylbenzyl alcohol) or copolymers containing both acetate and alcohol functionalities.

-

Modification of the Vinyl Group with a Stable Acetate: The vinyl group can be selectively modified through reactions like hydrogenation or epoxidation under conditions that do not cleave the acetate ester.

-

Protection-Deprotection Strategies: While not always necessary due to the inherent orthogonal reactivity, standard protecting group chemistry can be employed if a specific reaction condition threatens both functional groups. For instance, the vinyl group could be protected via a reversible reaction if harsh conditions are required for a transformation elsewhere in the molecule.

Experimental Protocols

Protocol 1: Base-Catalyzed Hydrolysis of this compound

Objective: To synthesize 4-vinylbenzyl alcohol via saponification of this compound.

Materials:

-

This compound

-

Potassium hydroxide (KOH)

-

Methanol or Ethanol

-

Water

-

Diethyl ether or Dichloromethane (for extraction)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Polymerization inhibitor (e.g., 4-tert-butylcatechol)

Procedure:

-

Dissolve this compound in methanol or ethanol in a round-bottom flask. A small amount of a polymerization inhibitor is recommended.

-

Prepare a solution of potassium hydroxide in water and add it to the flask.

-

Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 50 °C) under a nitrogen atmosphere for several hours (e.g., 2-10 hours).[1] Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and add water.

-

Extract the aqueous layer with diethyl ether or dichloromethane.

-

Wash the combined organic extracts with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain 4-vinylbenzyl alcohol.

Protocol 2: RAFT Polymerization of this compound

Objective: To synthesize well-defined poly(this compound) using RAFT polymerization.

Materials:

-

This compound (inhibitor removed)

-

RAFT agent (e.g., 2-cyano-2-propyl dodecyl trithiocarbonate)

-

Radical initiator (e.g., AIBN)

-

Anhydrous solvent (e.g., toluene or 1,4-dioxane)

Procedure:

-

Purify this compound by passing it through a column of basic alumina to remove the inhibitor.

-

In a Schlenk flask, dissolve the RAFT agent and AIBN in the chosen anhydrous solvent.

-

Add the purified this compound to the flask.

-

Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.

-

Place the flask in a preheated oil bath at the desired temperature (e.g., 60-80 °C) and stir for the specified time.

-

To quench the polymerization, cool the flask in an ice bath and expose the mixture to air.

-

Precipitate the polymer by adding the reaction mixture dropwise into a large volume of a non-solvent (e.g., cold methanol or hexane).

-

Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.

Quantitative Data

The following tables summarize key quantitative data related to the reactivity of the functional groups in this compound and its polymeric form.

Table 1: Reaction Conditions for Selective Transformations of this compound

| Transformation | Functional Group | Reagents and Conditions | Typical Yield | Reference |

| Hydrolysis | Acetate | KOH, Ethanol/Water, 50 °C, 10 h | >80% | [1] |

| Polymerization | Vinyl | RAFT, AIBN, Toluene, 70 °C | High Conversion | Inferred from styrenic monomers |

| Hydrogenation | Vinyl | H₂, Pd/C, Ethanol, Room Temp. | High | Inferred from related compounds |

| Epoxidation | Vinyl | m-CPBA, Dichloromethane, 0 °C to RT | Good to High | General alkene reactivity |

Table 2: Hydrolysis of Poly(vinylbenzyl acetate)

| Catalyst | Solvent | Temperature (°C) | Time (h) | Degree of Conversion (%) | Reference |

| Basic (e.g., NaOH) | Organic Solvent (e.g., THF) | 60-70 | 2-3 | >95% | [2] |

| Acidic (e.g., HCl) | Acetic Acid/Water | 35 | 48 (equilibrium) | ~70% (equilibrium) | [3] |

Signaling Pathways and Experimental Workflows

While "signaling pathways" in a biological sense are not directly applicable to the chemical reactivity of this compound, logical workflows for its selective functionalization can be visualized.

Logical Workflow for Sequential Modification

The following diagram illustrates a logical workflow for the sequential modification of this compound, first at the vinyl group and then at the acetate group.

References

Methodological & Application

Application Notes and Protocols for Free Radical Polymerization of 4-Vinylbenzyl Acetate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and characterization of poly(4-vinylbenzyl acetate) via conventional free radical polymerization. This polymer serves as a versatile platform for further functionalization, making it a valuable intermediate in the development of novel materials for drug delivery, polymer therapeutics, and other biomedical applications.

Introduction

This compound (4-VBA) is a functional monomer that can be readily polymerized to yield poly(this compound) (PVBA). The ester group in PVBA can be easily hydrolyzed to afford poly(4-vinylbenzyl alcohol), which provides a reactive hydroxyl group for the conjugation of drugs, targeting ligands, or other functional moieties. Conventional free radical polymerization offers a straightforward and accessible method for the synthesis of PVBA. This document outlines the necessary protocols for polymerization, purification, and characterization of the resulting polymer.

Reaction and Mechanism

The free radical polymerization of this compound is an addition polymerization that proceeds via a chain mechanism involving three main steps: initiation, propagation, and termination.

-

Initiation: A free radical initiator, such as Azobisisobutyronitrile (AIBN), is thermally decomposed to generate primary radicals. These radicals then react with a 4-VBA monomer to initiate the polymerization.

-

Propagation: The newly formed monomer radical adds to another 4-VBA monomer, and this process repeats, leading to the growth of the polymer chain.

-

Termination: The growth of polymer chains is terminated by combination or disproportionation of two growing polymer radicals.

Experimental Protocols

Materials and Equipment

-

Monomer: this compound (4-VBA), inhibitor removed

-

Initiator: Azobisisobutyronitrile (AIBN), recrystallized from methanol

-

Solvent: Anhydrous toluene or 1,4-dioxane

-

Precipitation Solvent: Cold methanol

-

Equipment:

-

Schlenk flask or round-bottom flask with a condenser

-

Magnetic stirrer and hot plate with oil bath

-

Nitrogen or argon gas inlet

-

Vacuum line for degassing

-

Standard laboratory glassware

-

Filtration apparatus

-

Protocol for Conventional Free Radical Polymerization of 4-VBA

This protocol is adapted from established procedures for the polymerization of structurally similar monomers, such as 4-vinylbenzyl chloride.

-

Monomer Purification: To remove the polymerization inhibitor, pass the this compound monomer through a short column of basic alumina.

-

Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, dissolve this compound (e.g., 5.0 g, 28.4 mmol) and AIBN (e.g., 0.047 g, 0.284 mmol, for a monomer to initiator molar ratio of 100:1) in anhydrous toluene (e.g., 10 mL).

-

Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.

-

Polymerization: After backfilling the flask with nitrogen or argon, place the flask in a preheated oil bath at 70 °C. Allow the polymerization to proceed with stirring for a specified time (e.g., 12-24 hours).

-

Termination and Precipitation: Cool the reaction mixture to room temperature. Dilute the viscous solution with a small amount of toluene if necessary and precipitate the polymer by slowly adding the solution to a large volume of cold methanol with vigorous stirring.

-

Purification: Collect the precipitated white polymer by filtration. Redissolve the polymer in a minimal amount of a suitable solvent (e.g., tetrahydrofuran) and reprecipitate it into cold methanol. Repeat this dissolution-precipitation step two more times to remove any unreacted monomer and initiator residues.

-

Drying: Dry the purified poly(this compound) in a vacuum oven at 40-50 °C to a constant weight.

Characterization Protocols

-

Purpose: To confirm the polymer structure.

-

Procedure: Dissolve a small amount of the dried polymer in deuterated chloroform (CDCl₃). Record the ¹H NMR spectrum. The disappearance of the vinyl proton signals (typically between 5-7 ppm) and the appearance of broad signals corresponding to the polymer backbone protons confirm successful polymerization.

-

Purpose: To determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI = Mₙ/Mₙ).

-

Procedure: Dissolve the polymer in a suitable GPC eluent (e.g., THF or DMF) and analyze it using a GPC system calibrated with polystyrene standards.[1]

-

Purpose: To determine the glass transition temperature (T₉) and the thermal stability of the polymer.

-

Differential Scanning Calorimetry (DSC): Heat a small sample of the polymer (5-10 mg) under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min) to determine the T₉.[1]

-

Thermogravimetric Analysis (TGA): Heat a small sample of the polymer under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min) to determine the decomposition temperature (Tₐ).[1]

Data Presentation

The following tables summarize typical data obtained from the free radical polymerization of this compound and its characterization.

Table 1: Typical Reaction Conditions for Free Radical Polymerization of 4-VBA

| Parameter | Value |

| Monomer | This compound |

| Initiator | AIBN |

| Solvent | Toluene |

| Monomer:Initiator Ratio | 100:1 (molar) |

| Reaction Temperature | 70 °C |

| Reaction Time | 12 - 24 hours |

Table 2: Expected Characterization Data for Poly(this compound)

| Property | Typical Value Range | Analytical Technique |

| Mₙ ( g/mol ) | 10,000 - 50,000 | GPC |

| Mₙ ( g/mol ) | 20,000 - 150,000 | GPC |

| PDI (Mₙ/Mₙ) | 1.5 - 3.0 | GPC |

| T₉ (°C) | To be determined | DSC |

| Tₐ (°C) | > 300 | TGA |

Visualizations

References

Application Notes and Protocols for Controlled/Living Polymerization of 4-Vinylbenzyl Acetate (4-VBA)

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-Vinylbenzyl acetate (4-VBA) is a versatile monomer whose corresponding polymer, poly(this compound), serves as a key precursor to poly(4-vinylbenzyl alcohol). The controlled synthesis of poly(4-VBA) is crucial for producing well-defined polymers with predictable molecular weights, low polydispersity, and specific end-group functionalities. This control is essential for advanced applications in drug delivery, surface modification, and biomaterials. Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are powerful methods to achieve this level of precision.[1][2] This document provides detailed application notes and experimental protocols for both ATRP and RAFT polymerization of 4-VBA.

Atom Transfer Radical Polymerization (ATRP) of 4-VBA

ATRP is a robust CRP technique that utilizes a transition metal complex (typically copper-based) as a catalyst to reversibly activate and deactivate propagating polymer chains through a halogen atom transfer process.[1][3] This reversible activation minimizes termination reactions, allowing for the synthesis of polymers with narrow molecular weight distributions and complex architectures.[1][2]

Data Presentation: ATRP Conditions

The following table summarizes typical experimental conditions for the ATRP of styrenic and related monomers, which can be adapted for 4-VBA.

| Parameter | Condition | Typical Range / Example | Purpose |

| Monomer | This compound (4-VBA) | - | The building block of the polymer. |

| Initiator | Alkyl Halide | Ethyl α-bromoisobutyrate (EBiB) | Source of the initial radical and the transferable halogen atom. |

| Catalyst (Activator) | Copper(I) Halide | Copper(I) bromide (CuBr) | The transition metal salt that activates the initiator.[3] |

| Ligand | Nitrogen-based | N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) | Solubilizes the copper salt and tunes its catalytic activity.[3] |

| Deactivator (Optional) | Copper(II) Halide | Copper(II) bromide (CuBr₂) | Added to control the polymerization rate and reduce termination.[3] |

| Solvent | Anhydrous, degassed | Anisole, Toluene | To dissolve all components and control viscosity.[3] |

| Molar Ratio | [Monomer]:[Initiator]:[CuBr]:[Ligand] | 100 : 1 : 1 : 2 | Determines the target molecular weight and polymerization rate. |

| Temperature | Controlled | 80 - 110 °C | Affects the rate of polymerization and catalyst activity.[3] |

| Reaction Time | Monitored | 4 - 24 hours | Duration required to reach desired monomer conversion. |

Experimental Workflow: ATRP of 4-VBA

Caption: General experimental workflow for ATRP of 4-VBA.

Detailed Experimental Protocol: ATRP of 4-VBA

This protocol is a representative procedure adapted from general ATRP methods.[3][4]

Materials:

-

This compound (4-VBA), inhibitor removed (e.g., by passing through a basic alumina column).

-

Ethyl α-bromoisobutyrate (EBiB, initiator).

-

Copper(I) bromide (CuBr, catalyst), purified.

-

N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA, ligand).

-

Anisole (anhydrous solvent).

-

Tetrahydrofuran (THF), and Methanol (for purification).

-

Basic and neutral alumina.

-

Schlenk flask, rubber septa, magnetic stir bar, vacuum line, and argon/nitrogen source.

Procedure:

-

Catalyst Loading: To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (e.g., 14.3 mg, 0.1 mmol).

-

Degassing: Seal the flask with a rubber septum, and deoxygenate by alternating between vacuum and argon backfill three times.

-

Reagent Addition: Under a positive argon flow, add anhydrous anisole (e.g., 5 mL), purified 4-VBA (e.g., 1.76 g, 10 mmol), PMDETA (e.g., 34.6 mg, 0.2 mmol), and EBiB initiator (e.g., 19.5 mg, 0.1 mmol). The target degree of polymerization is 100.

-

Freeze-Pump-Thaw Cycles: Submerge the sealed flask in liquid nitrogen until the contents are frozen solid. Apply a high vacuum for 10-15 minutes. Close the flask to the vacuum and thaw the mixture in a water bath. Repeat this cycle at least three times to ensure complete removal of oxygen.[4]

-

Polymerization: After the final thaw and backfilling with argon, place the flask into a preheated oil bath set to the desired temperature (e.g., 90 °C).[3] Start stirring. The solution should turn dark brown, indicating the formation of the active catalyst complex.[4]

-

Monitoring: Periodically take small aliquots from the reaction using a degassed syringe to monitor monomer conversion (by ¹H NMR or GC) and molecular weight evolution (by GPC).

-

Termination: Once the desired conversion is reached, terminate the polymerization by removing the flask from the oil bath and exposing the contents to air. This oxidizes the Cu(I) catalyst, quenching the reaction.

-

Purification: Dilute the viscous reaction mixture with THF. To remove the copper catalyst, pass the solution through a short column packed with neutral alumina.[4]

-

Isolation: Concentrate the purified solution and precipitate the polymer by adding it dropwise into a large volume of a non-solvent, such as cold methanol.

-

Drying: Collect the white polymer by filtration and dry it under vacuum at room temperature until a constant weight is achieved.

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization of 4-VBA

RAFT polymerization is a highly versatile CRP method that uses a thiocarbonylthio compound, known as a RAFT agent or chain transfer agent (CTA), to mediate the polymerization.[5] The degenerative transfer of the RAFT agent between growing polymer chains ensures that all chains grow simultaneously, providing excellent control over molecular weight and dispersity.[5][6] RAFT is particularly suitable for monomers like 4-VBA as it avoids potential side reactions with the monomer's functional groups that can occur in metal-catalyzed systems.[6][7]